molecular formula C16H16N4O2S B2486680 ethyl 2-((4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetate CAS No. 1105235-35-5

ethyl 2-((4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetate

Cat. No. B2486680
CAS RN: 1105235-35-5
M. Wt: 328.39
InChI Key: UFOJBFDTHBLFOQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to ethyl 2-((4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetate involves strategic functionalization of the pyrazolo[3,4-d]pyridazine core. For instance, ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates have been prepared and utilized in reactions to give rise to pyran, pyridine, and pyridazine derivatives, showcasing the versatility of such structures in heterocyclic synthesis (Mohareb et al., 2004).

Molecular Structure Analysis

The molecular structure of these compounds is often elucidated using spectroscopic methods and, in some cases, crystal structure analysis. A study on ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, a compound with a similar pyrazole core, involved single-crystal X-ray diffraction studies to confirm the 3D molecular structure, demonstrating the significance of structural analysis in understanding the properties of these molecules (Viveka et al., 2016).

Chemical Reactions and Properties

This compound and its derivatives can undergo various chemical reactions, forming new heterocyclic systems with potential biological activities. For example, ethyl 7-amino-3-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-5-aryl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate was used to synthesize fused heterocyclic systems, showing the compound's reactivity and potential for generating diverse molecular architectures (Youssef et al., 2011).

Scientific Research Applications

  • Use as a Building Block in Synthesis of Heterocycles:

    • The compound's derivatives are valuable for constructing heterocyclic compounds such as pyrazolo-imidazoles, -thiazoles, spiropyridines, spiropyrroles, and spiropyrans. Its unique reactivity offers mild conditions for generating various heterocyclic compounds and dyes, indicating its potential in synthetic chemistry (Gomaa & Ali, 2020).
  • Biodegradation and Environmental Fate:

    • Studies have looked into the biodegradation and fate of similar compounds in soil and groundwater, focusing on how microorganisms degrade these compounds and the environmental impact. Although not directly about Ethyl 2-((4-Methyl-1-Phenyl-1H-Pyrazolo[3,4-d]Pyridazin-7-yl)Thio)Acetate, these studies provide insights into how related compounds interact with environmental factors (Thornton et al., 2020).
  • Toxicological Studies:

    • Some compounds with structural similarities have been extensively studied for their toxicological effects, providing a reference point for understanding potential toxicity or biological interactions. For instance, the toxicity profile of ethyl tertiary-butyl ether (ETBE), a compound structurally similar to this compound, has been reviewed, and such assessments could be relevant for understanding the safety and environmental impact of the compound (Mcgregor, 2007).

properties

IUPAC Name

ethyl 2-(4-methyl-1-phenylpyrazolo[3,4-d]pyridazin-7-yl)sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2S/c1-3-22-14(21)10-23-16-15-13(11(2)18-19-16)9-17-20(15)12-7-5-4-6-8-12/h4-9H,3,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFOJBFDTHBLFOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=C2C(=C(N=N1)C)C=NN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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